molecular formula C13H17N B13654819 6-(tert-Butyl)-1-methyl-1H-indole

6-(tert-Butyl)-1-methyl-1H-indole

Cat. No.: B13654819
M. Wt: 187.28 g/mol
InChI Key: ZZLARBDREDYYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group and the methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-1-methyl-1H-indole can be achieved through several methods. One common approach involves the alkylation of indole derivatives. For instance, the reaction of 6-bromo-1-methylindole with tert-butyl lithium followed by quenching with water can yield this compound. Another method involves the use of tert-butyl chloride in the presence of a strong base like sodium hydride to introduce the tert-butyl group onto the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any oxidized functional groups back to their original state.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-2,3-dione.

    Reduction: Formation of this compound.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

6-(tert-Butyl)-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    tert-Butylhydroquinone: Used as a food additive and antioxidant.

    2,4,6-Tri-tert-butylphenol: Used in the synthesis of polymers and other materials.

Uniqueness

6-(tert-Butyl)-1-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups on the indole ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

6-tert-butyl-1-methylindole

InChI

InChI=1S/C13H17N/c1-13(2,3)11-6-5-10-7-8-14(4)12(10)9-11/h5-9H,1-4H3

InChI Key

ZZLARBDREDYYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.